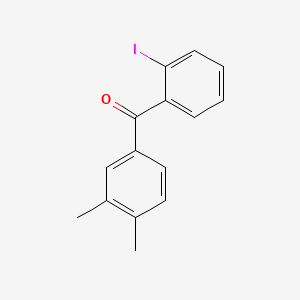
3,4-Dimethyl-2'-iodobenzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethyl-2’-iodobenzophenone is an organic compound with the molecular formula C15H13IO. It is a derivative of benzophenone, where the phenyl rings are substituted with methyl groups at the 3 and 4 positions and an iodine atom at the 2’ position. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-2’-iodobenzophenone typically involves the iodination of 3,4-dimethylbenzophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the desired position.
Industrial Production Methods
In an industrial setting, the production of 3,4-Dimethyl-2’-iodobenzophenone may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
3,4-Dimethyl-2’-iodobenzophenone undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds like Grignard reagents or lithium reagents.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the benzophenone moiety can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide are commonly used.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are typical oxidizing agents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are frequently employed reducing agents.
Major Products Formed
Substitution: Products include various substituted benzophenones depending on the nucleophile used.
Oxidation: Products include 3,4-dimethylbenzoic acid or 3,4-dimethylbenzaldehyde.
Reduction: Products include 3,4-dimethyl-2’-iodobenzhydrol.
科学的研究の応用
3,4-Dimethyl-2’-iodobenzophenone has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its derivatives are investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding studies.
作用機序
The mechanism of action of 3,4-Dimethyl-2’-iodobenzophenone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The iodine atom can participate in halogen bonding interactions, which can influence the compound’s binding affinity and selectivity. Additionally, the carbonyl group in the benzophenone moiety can form hydrogen bonds or participate in nucleophilic addition reactions, further contributing to its biological activity.
類似化合物との比較
Similar Compounds
3,4-Dimethylbenzophenone: Lacks the iodine substituent, resulting in different reactivity and applications.
2-Iodobenzophenone: Lacks the methyl groups, which can affect its steric and electronic properties.
4-Iodo-3-methylbenzophenone: Has only one methyl group, leading to variations in its chemical behavior and applications.
Uniqueness
3,4-Dimethyl-2’-iodobenzophenone is unique due to the presence of both methyl groups and the iodine atom, which confer distinct steric and electronic properties. These features make it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
特性
IUPAC Name |
(3,4-dimethylphenyl)-(2-iodophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO/c1-10-7-8-12(9-11(10)2)15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJASIFGSPEEET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2I)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














